6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL
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Overview
Description
6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is a complex organic compound with the molecular formula C13H17N7O3. It is known for its unique structure, which includes a pyridazinone core linked to a triazine ring via an ethylamino and morpholino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL typically involves multiple stepsThe final step involves the coupling of the triazine derivative with a pyridazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can play a crucial role in enhancing the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent choice, are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-{[4-(ETHYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE: This compound has a similar structure but includes a methyl group at the 2-position of the pyridazinone ring.
6-{[4-(ETHYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]OXY}-3(2H)-PYRIDAZINONE: This compound is structurally similar but lacks the methyl group.
Uniqueness
The uniqueness of 6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
IUPAC Name |
3-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O3/c1-2-14-11-15-12(20-5-7-22-8-6-20)17-13(16-11)23-10-4-3-9(21)18-19-10/h3-4H,2,5-8H2,1H3,(H,18,21)(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYMRCQLLXGNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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